molecular formula C12H14O2Se B14316955 5-[1-(Phenylselanyl)ethyl]oxolan-2-one CAS No. 112238-65-0

5-[1-(Phenylselanyl)ethyl]oxolan-2-one

Cat. No.: B14316955
CAS No.: 112238-65-0
M. Wt: 269.21 g/mol
InChI Key: RPNVJPMXNWXRTA-UHFFFAOYSA-N
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Description

5-[1-(Phenylselanyl)ethyl]oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a phenylselanyl group attached to an ethyl chain, which is further connected to an oxolan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(Phenylselanyl)ethyl]oxolan-2-one typically involves the reaction of oxolan-2-one with phenylselanyl ethyl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[1-(Phenylselanyl)ethyl]oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding oxolan-2-one derivative.

    Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Oxolan-2-one derivatives without the phenylselanyl group.

    Substitution: Various substituted oxolan-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

5-[1-(Phenylselanyl)ethyl]oxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[1-(Phenylselanyl)ethyl]oxolan-2-one involves its interaction with specific molecular targets and pathways. The phenylselanyl group can undergo redox reactions, which may influence cellular redox balance and signaling pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biomolecules, potentially leading to changes in their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Oxolan-2-one: The parent compound without the phenylselanyl group.

    Phenylselanyl derivatives: Compounds with similar phenylselanyl groups but different core structures.

    Selenoxides and selenones: Oxidized derivatives of phenylselanyl compounds.

Uniqueness

5-[1-(Phenylselanyl)ethyl]oxolan-2-one is unique due to the presence of both the oxolan-2-one ring and the phenylselanyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

112238-65-0

Molecular Formula

C12H14O2Se

Molecular Weight

269.21 g/mol

IUPAC Name

5-(1-phenylselanylethyl)oxolan-2-one

InChI

InChI=1S/C12H14O2Se/c1-9(11-7-8-12(13)14-11)15-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3

InChI Key

RPNVJPMXNWXRTA-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC(=O)O1)[Se]C2=CC=CC=C2

Origin of Product

United States

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